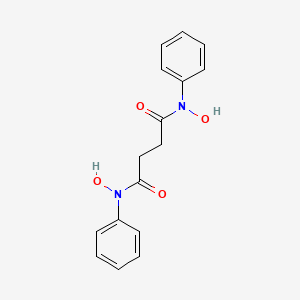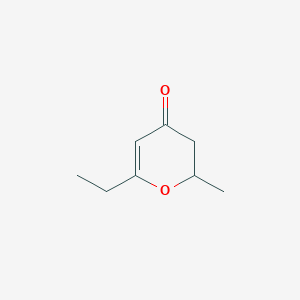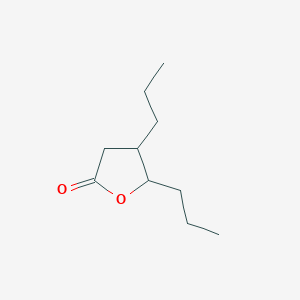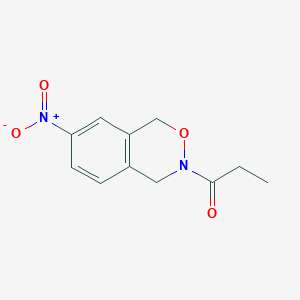
Cyclocystine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclocystine is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a cyclic oligosaccharide obtained from the enzymatic degradation of starch. This compound molecules are composed of glucose units linked together in a ring structure, which allows them to form inclusion complexes with other molecules through host-guest interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclocystine can be synthesized through the enzymatic degradation of starch using specific enzymes such as amylase or glucosyl transferases. The process involves treating starch with these enzymes to produce this compound molecules .
Industrial Production Methods: In industrial settings, this compound is produced by treating starch with enzymes under controlled conditions. The process typically involves the use of large-scale bioreactors where the enzymatic reaction is optimized for maximum yield. The resulting this compound is then purified through various techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Cyclocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the this compound molecule that can interact with different reagents .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace specific functional groups within the this compound molecule
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Cyclocystine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules. .
Biology: In biological research, this compound is used to study molecular interactions and enzyme-substrate relationships. .
Medicine: this compound and its derivatives are investigated for their potential use in drug delivery systems. .
Industry: this compound finds applications in the food and beverage industry as a stabilizer and emulsifier. .
Mecanismo De Acción
The mechanism by which cyclocystine exerts its effects is primarily through the formation of inclusion complexes with other molecules. The hydrophobic cavity of this compound can encapsulate guest molecules, thereby altering their physical and chemical properties. This interaction can affect the solubility, stability, and reactivity of the guest molecules, making this compound a versatile compound in various applications .
Comparación Con Compuestos Similares
Alpha-Cyclodextrin: Composed of six glucose units, it has a smaller cavity compared to cyclocystine.
Beta-Cyclodextrin: Contains seven glucose units and is the most commonly used cyclodextrin in various applications.
Gamma-Cyclodextrin: Consists of eight glucose units and has a larger cavity, making it suitable for encapsulating larger molecules
Uniqueness of this compound: this compound’s unique ability to form stable inclusion complexes with a wide range of guest molecules sets it apart from other cyclic oligosaccharides. Its versatility in different fields, from chemistry to medicine, highlights its significance as a multifunctional compound .
Propiedades
Número CAS |
20711-00-6 |
|---|---|
Fórmula molecular |
C6H10N2O3S2 |
Peso molecular |
222.3 g/mol |
Nombre IUPAC |
(4R)-7-amino-6-oxo-1,2,5-dithiazocane-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3S2/c7-3-1-12-13-2-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
Clave InChI |
NLBLLPROASDPSC-BKLSDQPFSA-N |
SMILES isomérico |
C1[C@H](NC(=O)C(CSS1)N)C(=O)O |
SMILES canónico |
C1C(C(=O)NC(CSS1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)












